molecular formula C8H12O4 B1218998 1,4-Cyclohexanedicarboxylic acid CAS No. 619-81-8

1,4-Cyclohexanedicarboxylic acid

Cat. No. B1218998
CAS RN: 619-81-8
M. Wt: 172.18 g/mol
InChI Key: PXGZQGDTEZPERC-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 4 . It has a cyclohexane-based structure and is known for its better weatherability, higher impact strength, and faster stress relaxation . The CO2H groups are attached to the opposite carbon centers of the cyclohexane ring. These groups can be cis or trans .


Synthesis Analysis

Valuable polyester monomers and plasticizers—1,4‐cyclohexanedimethanol (CHDM), 1,4‐cyclohexanedicarboxylic acid (CHDA), and 1,2‐cyclohexanedicarboxylates—have been prepared by a new strategy. The synthetic processes involve a proline‐catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and acrylate (or fumarate) .


Molecular Structure Analysis

The molecular formula of 1,4-Cyclohexanedicarboxylic acid is C8H12O4 . The CO2H groups are attached to the opposite carbon centers of the cyclohexane ring. These groups can be cis or trans .


Chemical Reactions Analysis

A unique non-planar ring structure 1,4-cyclohexanedicarboxylic acid (CHDA) is introduced to synthesize a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) (PBAC) copolyester . The role of cis-CHDA is found to be rigid which initiates a high modulus and strength, and soft which results in a decreased melting temperature and increased elongation at break and elasticity .


Physical And Chemical Properties Analysis

1,4-Cyclohexanedicarboxylic acid is a white solid with a density of 1.36 g/cm^3 . Its melting point is 312.5 °C (594.5 °F; 585.6 K) for the trans isomer and 168-170°C for the cis isomer . The molecular weight is 172.180 g·mol^−1 .

Scientific Research Applications

Synthesis of Polyesters

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,4-CHDA is used in the synthesis of polyesters . It acts as a reactant in polyester synthesis .
  • Methods of Application: The specific methods of application or experimental procedures may vary depending on the type of polyester being synthesized. However, it generally involves the reaction of 1,4-CHDA with appropriate alcohols or glycols to form the polyester .
  • Results or Outcomes: The resulting polyesters have properties that can be tuned based on the choice of alcohols or glycols used in the reaction with 1,4-CHDA .

Synthesis of Polyamides

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,4-CHDA is also used in the synthesis of polyamides .
  • Methods of Application: The synthesis of polyamides typically involves the reaction of 1,4-CHDA with appropriate amines or diamines .
  • Results or Outcomes: The resulting polyamides have properties that can be tuned based on the choice of amines or diamines used in the reaction with 1,4-CHDA .

Catalyst in the Polymerization of Olefins

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,4-CHDA acts as a catalyst in the polymerization of olefins .
  • Methods of Application: The specific methods of application or experimental procedures may vary depending on the type of olefin being polymerized. However, it generally involves the use of 1,4-CHDA as a catalyst in the polymerization reaction .
  • Results or Outcomes: The resulting polymers have properties that can be tuned based on the choice of olefins used in the polymerization .

Synthesis of Poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) Copolyester

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,4-CHDA is used in the synthesis of poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) (PBAC) copolyester .
  • Methods of Application: The synthesis of PBAC involves the reaction of 1,4-CHDA with butylene adipate .
  • Results or Outcomes: The resulting PBAC has unique thermal, tensile, and elastic properties .

Synthesis of Various Polyester Polyols

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,4-CHDA is used in the synthesis of various polyester polyols .
  • Methods of Application: The synthesis of polyester polyols typically involves the reaction of 1,4-CHDA with appropriate polyols .
  • Results or Outcomes: The resulting polyester polyols have properties that can be tuned based on the choice of polyols used in the reaction with 1,4-CHDA .

High-Performance Applications in Coatings

  • Scientific Field: Materials Science
  • Application Summary: 1,4-CHDA is used in high-performance applications in automotive, transportation, industrial maintenance, aerospace, architectural, appliance, and general metal coatings, and gel coats .
  • Methods of Application: The specific methods of application or experimental procedures may vary depending on the type of coating being produced. However, it generally involves the use of 1,4-CHDA in the formulation of the coating .
  • Results or Outcomes: The resulting coatings have properties that are ideally suited for high-performance applications .

Precursor to Polycarbonates

  • Scientific Field: Polymer Chemistry
  • Application Summary: The trans isomer of 1,4-CHDA has been examined as a precursor to polycarbonates .
  • Methods of Application: The specific methods of application or experimental procedures may vary depending on the type of polycarbonate being produced. However, it generally involves the use of 1,4-CHDA in the formulation of the polycarbonate .
  • Results or Outcomes: The resulting polycarbonates have properties that can be tuned based on the choice of other components used in the reaction with 1,4-CHDA .

Building Block for Metal-Organic Frameworks

  • Scientific Field: Materials Science
  • Application Summary: 1,4-CHDA has been used as a building block for metal-organic frameworks .
  • Methods of Application: The specific methods of application or experimental procedures may vary depending on the type of metal-organic framework being produced. However, it generally involves the use of 1,4-CHDA in the formulation of the framework .
  • Results or Outcomes: The resulting metal-organic frameworks have properties that can be tuned based on the choice of metals and other components used in the reaction with 1,4-CHDA .

Synthesis of Thermoplastic Elastomers

  • Scientific Field: Polymer Chemistry

Future Directions

The role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer has been explored in depth . The introduction of the rigid structure of 1,4-cyclohexanedicarboxylic acid (CHDA) has shown to improve thermal stability, increase glass transition temperature, and improve mechanical properties . This suggests that 1,4-Cyclohexanedicarboxylic acid has potential for future applications in the synthesis of polymers with very different properties .

properties

IUPAC Name

cyclohexane-1,4-dicarboxylic acid
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InChI

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
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InChI Key

PXGZQGDTEZPERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
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DSSTOX Substance ID

DTXSID2038788, DTXSID901031536, DTXSID001290604
Record name 1,4-Cyclohexanedicarboxylic acid
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Record name trans-1,4-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
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Physical Description

Other Solid
Record name 1,4-Cyclohexanedicarboxylic acid
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Product Name

1,4-Cyclohexanedicarboxylic acid

CAS RN

1076-97-7, 619-81-8, 619-82-9
Record name 1,4-Cyclohexanedicarboxylic acid
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Record name 1,4-Cyclohexanedicarboxylic acid, cis-
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Record name Cyclohexane-1,4-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 2
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 3
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 4
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 5
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Reactant of Route 5
1,4-Cyclohexanedicarboxylic acid
Reactant of Route 6
1,4-Cyclohexanedicarboxylic acid

Citations

For This Compound
1,310
Citations
Y Hu, Z Zhao, Y Liu, G Li, A Wang… - Angewandte Chemie …, 2018 - Wiley Online Library
Valuable polyester monomers and plasticizers—1,4‐cyclohexanedimethanol (CHDM), 1,4‐cyclohexanedicarboxylic acid (CHDA), and 1,2‐cyclohexanedicarboxylates—have been …
Number of citations: 29 onlinelibrary.wiley.com
Y Gong, CW Hu, H Li, KL Huang, W Tang - Journal of Solid State Chemistry, 2005 - Elsevier
Three novel coordination polymers [M(chdc)(imi)] n (chdc=1,4-cyclohexanedicarboxylic dianion, imi=imidazole, M=Ni 1, Co 2 and Zn 3) have been synthesized by solvothermal …
Number of citations: 39 www.sciencedirect.com
PA Demakov, SA Sapchenko, DG Samsonenko… - Russian Chemical …, 2018 - Springer
Three new metal-organic coordination polymers were obtained namely, [Mn 3 (chdc) 3 -(NMP) 2 (DMF) 2 ] (1, chdc 2– is trans-1,4-cyclohexanedicarboxylate, NMP is N-…
Number of citations: 28 link.springer.com
B Vanhaecht, MN Teerenstra… - Journal of Polymer …, 2001 - Wiley Online Library
A series of copolyamides 12.y was synthesized either with y = 6, or 1,4‐cyclohexanedicarboxylic acid (1,4‐CHDA) residue, or a mixture of both. The influence of the synthetic route of 1,4…
Number of citations: 36 onlinelibrary.wiley.com
XF Li, X Wang, HJ Lun, LY Jin, YM Li… - Journal of Solid State …, 2017 - Elsevier
The compounds [Co(e,a-cis-1,4-chdc)(phdat)] n (1) and [Cd(e,a-cis-1,4-chdc)(phdat)] n (2) have been synthesized under hydrothermal method by using 1,4-cyclohexanedicarboxylic …
Number of citations: 10 www.sciencedirect.com
L Wang, Z Xie, X Bi, X Wang, A Zhang, Z Chen… - … degradation and stability, 2006 - Elsevier
A series of biodegradable aliphatic/aromatic copolyesters, poly(butylene terephthalate)-co-poly(butylene cyclohexanedicarboxylate)-b-poly(ethylene glycol) (PTCG), were prepared by …
Number of citations: 34 www.sciencedirect.com
HR Kricheldorf, G Schwarz - Die Makromolekulare Chemie …, 1987 - Wiley Online Library
Dimethyl 1,4‐cyclohexanedicarboxylate was treated with various potential isomerization catalysts under reflux (ca. 280C). Lithium cloride and sulfonic acids caused rapid isomerization. …
Number of citations: 46 onlinelibrary.wiley.com
WJ Yoon, KS Oh, JM Koo, JR Kim, KJ Lee… - Macromolecules, 2013 - ACS Publications
The synthetic problems associated with melt polymerizations to form homopolyesters of isosorbide (ISB) and rigid diacids could potentially be solved by using catalyst systems with …
Number of citations: 88 pubs.acs.org
W Mori, TC Kobayashi, J Kurobe, K Amaya… - … Crystals and Liquid …, 1997 - Taylor & Francis
Magnetic properties of oxygen physisorbed in Cu-trans-1,4-cyclohexanedicarboxylic acid having one-dimensional micropores are studied. O 2 is well known as a magnetic molecule …
Number of citations: 55 www.tandfonline.com
LN Dong, Y Tian, X Li, Y Jiang - Journal of Coordination Chemistry, 2010 - Taylor & Francis
Full article: 3-D frameworks assembled by lanthanide dimers with 1,4-cyclohexanedicarboxylic acid and 1,10-phenanthroline via hydrogen bonds and π–π stacking interactions Skip to …
Number of citations: 19 www.tandfonline.com

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